molecular formula C13H12N4O2S2 B2489515 N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide CAS No. 2034449-53-9

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide

Cat. No. B2489515
CAS RN: 2034449-53-9
M. Wt: 320.39
InChI Key: CZTZACAHPCBMEP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a pyridine ring, an imidazole ring, and a sulfonamide group. These groups are common in many biologically active compounds and pharmaceuticals .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Thiophene derivatives, including the compound , have drawn attention as potential biologically active molecules. Researchers explore their pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . For instance, suprofen, a nonsteroidal anti-inflammatory drug, contains a 2-substituted thiophene framework. Additionally, articaine, a voltage-gated sodium channel blocker and dental anesthetic, features a 2,3,4-trisubstituted thiophene ring system .

Organic Semiconductors and Electronics

Thiophene derivatives play a crucial role in organic electronics. They contribute to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The thiophene ring system enhances charge transport properties, making it valuable for constructing efficient electronic devices .

Corrosion Inhibition

Thiophene derivatives find applications in industrial chemistry and material science as corrosion inhibitors. Their ability to protect metal surfaces from corrosion makes them relevant in various sectors, including infrastructure, transportation, and manufacturing .

Antioxidant Potential

Researchers have synthesized various thiophene-containing compounds and evaluated their antioxidant properties. For example, (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)-2-phenyl quinazolin-4(3H)-one derivatives exhibited good scavenging potential, comparable to ascorbic acid (positive control) .

Synthetic Methods and Heterocyclization

Various synthetic methods, such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg reactions, lead to the formation of thiophene derivatives. These reactions allow scientists to tailor the structure and properties of these compounds for specific applications .

properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-4-yl)methyl]-1H-imidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S2/c18-21(19,13-7-14-9-16-13)17-6-10-1-3-15-12(5-10)11-2-4-20-8-11/h1-5,7-9,17H,6H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTZACAHPCBMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CNS(=O)(=O)C2=CN=CN2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide

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